![molecular formula C9H7NO4 B12065587 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring substituted with a nitroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-benzodioxole with nitroethene under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitroethenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce various oxidized forms of the compound.
Applications De Recherche Scientifique
Chemistry: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the benzodioxole moiety into target compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a subject of interest for developing new pharmaceuticals.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may serve as a lead compound for designing new drugs with specific therapeutic effects.
Industry: In the industrial sector, 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is used in the production of various chemicals and materials. Its unique chemical structure makes it valuable for creating specialized products with desired properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: The parent compound without the nitroethenyl group.
1,4-Benzodioxine: A related compound with a different ring structure.
Methylenedioxybenzene: Another benzodioxole derivative with different substituents.
Uniqueness: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is unique due to the presence of the nitroethenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other benzodioxole derivatives, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
4-[(E)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7NO4/c11-10(12)5-4-7-2-1-3-8-9(7)14-6-13-8/h1-5H,6H2/b5-4+ |
Clé InChI |
ZESIDMAMNBQDIL-SNAWJCMRSA-N |
SMILES isomérique |
C1OC2=CC=CC(=C2O1)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1OC2=CC=CC(=C2O1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


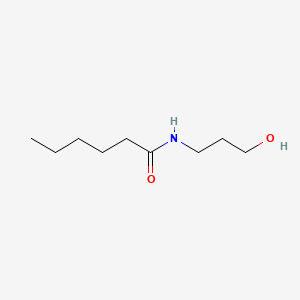

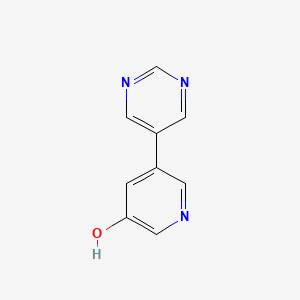

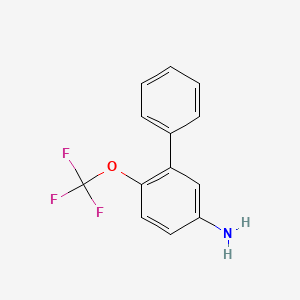
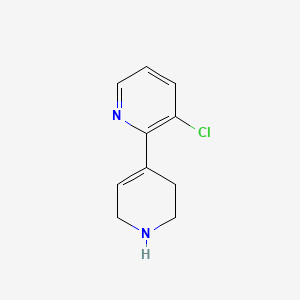
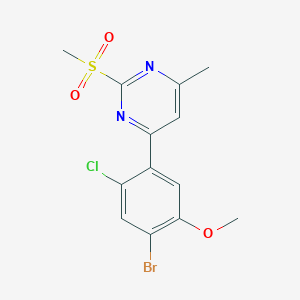
![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
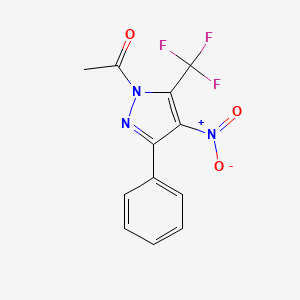
![1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
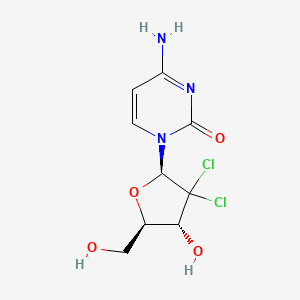
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
